molecular formula C19H26O4 B106545 Ubiquinone-2 CAS No. 606-06-4

Ubiquinone-2

Cat. No. B106545
CAS RN: 606-06-4
M. Wt: 318.4 g/mol
InChI Key: SQQWBSBBCSFQGC-JLHYYAGUSA-N
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Description

Ubiquinone-2, also known as Coenzyme Q2, is a small molecule that belongs to the class of organic compounds known as ubiquinones . These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl (1,4-benzoquinone) moiety to which an isoprenyl group is attached at ring position 2 (or 6) . Ubiquinone-2 is widely distributed in plants, animals, and many types of bacteria, where it functions in conjunction with enzymes in cellular respiration .


Synthesis Analysis

The quinoid nucleus of Ubiquinone-2 is derived from the shikimate pathway in bacteria and eukaryotic microorganisms . It may be produced directly from chorismate by the chorismate pyruvate-lyase reaction similar to E. coli, or alternately from tyrosine, similar to higher eukaryotes .


Molecular Structure Analysis

The molecular structure of ubiquinone consists of a benzoquinone ring with a side chain of ten isoprenoid units . The benzoquinone ring is a cyclic six-membered carbon ring with two carbonyl (C=O) groups .


Chemical Reactions Analysis

Ubiquinone-2, by their antioxidant activity, improves general health conditions . This obligatory 2-electron reduction competes with the one-electron reduction of quinones by enzymes such as P450R and protects cells against oxidative stress .


Physical And Chemical Properties Analysis

Ubiquinone-2 is a highly hydrophobic molecule that is soluble in organic solvents and insoluble in aqueous solution . This causes obstacles in water-based assays that measure their chemical properties, enzyme activities, and effects on cell growth .

Scientific Research Applications

Antioxidant Defense

Ubiquinone-2 serves as an antioxidant, protecting cellular components from oxidative damage by neutralizing free radicals . It is present in cellular membranes and plasma lipoproteins, where it helps to maintain redox homeostasis.

Metabolic Disease Management

Research has shown that Coenzyme Q2 levels can be decreased due to defects in biosynthesis or mitochondrial dysfunctions, leading to mitochondrial diseases . Supplementation of Coenzyme Q2 has been explored as a potential treatment for these conditions, as well as for age-associated metabolic disorders.

Anti-Aging Research

Coenzyme Q2’s role in reducing oxidative stress contributes to its consideration in anti-aging research. Its antioxidant properties may help to slow down the aging process by protecting cells from the damaging effects of free radicals .

Neuroprotective Effects

Studies suggest that Coenzyme Q2 may have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases. Its ability to improve mitochondrial function and reduce oxidative stress could help to preserve neuronal health .

Biotechnological Production

The microbial production of Coenzyme Q2 is an area of interest due to its health benefits and industrial applications. Metabolic engineering strategies are being developed to enhance the production of Coenzyme Q2 using microorganisms, which could lead to more efficient and cost-effective production methods .

Future Directions

There are emerging interests in the use of Ubiquinone-2 as anticancer agents based on preclinical evidence of their antiproliferative, proapoptotic, anti-invasive, and radiosensitizing properties . Potential future directions in the development of Ubiquinone-2 as anticancer agents include combinations with chemotherapeutic or other molecular-targeted agents, combinations with radiotherapy, maintenance therapy in minimal disease status, and as chemopreventive therapy .

properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQWBSBBCSFQGC-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019698
Record name Ubiquinone Q2
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinone-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006709
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Product Name

Ubiquinone-2

CAS RN

606-06-4, 7704-04-3, 1339-63-5
Record name Coenzyme Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone-2
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URL http://www.hmdb.ca/metabolites/HMDB0006709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
Y Matsumoto, E Muneyuki, D Fujita… - Journal of …, 2006 - academic.oup.com
… We also found that oxidized forms of ubiquinone-2 analogs served as weak noncompetitive inhibitors. These results indicate that the mechanism for the substrate oxidation by …
Number of citations: 26 academic.oup.com
A van der Klei, RLP de Jong… - European Journal of …, 2002 - Wiley Online Library
… With respect to the synthesis of 5-demethoxy-5-hydroxy-ubiquinone-2, it might seem a quick approach to remove the methyl group from the 5-methoxy group of ubiquinone-2. However, …
坂元君年, 野村和博, 三芳秀人 - Journal of Pesticide Science, 2002 - jlc.jst.go.jp
Synthetic procedures of azido-Q2 are summarized in Scheme 1. Two regioisomers of Q derivatives, wherein the substitution patterns in the 2-and 3-positions on the quinone ring are …
Number of citations: 10 jlc.jst.go.jp
C Roy, D Lancaster - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1998 - Elsevier
… The structure of the RC complex with ubiquinone-2 refined at … , which differs from that determined for ubiquinone-2. The RC-… of stigmatellin over that of ubiquinone-2. The binding …
Number of citations: 43 www.sciencedirect.com
D Scheide, R Huber, T Friedrich - FEBS letters, 2002 - Elsevier
… Short-chain analogues of ubiquinone like decyl-ubiquinone and ubiquinone-2 were suitable electron acceptors. The affinities towards NADH and ubiquinone-2 were comparable to the …
Number of citations: 32 www.sciencedirect.com
T FRIEDRICH, P VAN HEEK, H LEIF… - European journal of …, 1994 - Wiley Online Library
… After a 1-min incubation with the inhibitors, the photometric assays were started by adding ubiquinone-2 and glucose, respectively. The temperature for all measurements was kept at 20…
Number of citations: 300 febs.onlinelibrary.wiley.com
MC Barrett, AP Dawson - Biochemical Journal, 1975 - ncbi.nlm.nih.gov
… ubiquinone-2. Although the choline oxidase activity in unextracted mitochondria was doubled in the presence of lOO1uM-ubiquinone-2, only about 40pUMubiquinone-2 … ubiquinone-2. …
Number of citations: 11 www.ncbi.nlm.nih.gov
Y Hatefi, DL Stiggall - Methods in enzymology, 1978 - Elsevier
… The succinateubiquinone reductase activity is measured indirectly by following the ubiquinone-2 dependent reduction of 2,6-dichloroindophenol (DCIP). The reduction of PMS is …
Number of citations: 218 www.sciencedirect.com
VG Grivennikova, AD Vinogradov - Biochimica et Biophysica Acta (BBA) …, 1982 - Elsevier
… exogenous ubiquinone-2 (Q~) and 2,6-dichlorophenolindophenol. No such lag was seen … competition between oxidized (Q2) and reduced (Q2H2) ubiquinone-2 exists at the specific …
Number of citations: 26 www.sciencedirect.com
B Lang, G Burger, W Bandlow - Biochimica et Biophysica Acta (BBA) …, 1974 - Elsevier
… Only reduced ubiquinone-2 and reduced ubiquinone-3 show … in shape with reduced ubiquinone-2 as substrate but sigmoidal … succinate, NADH- and reduced ubiquinone-2:cytochrome …
Number of citations: 23 www.sciencedirect.com

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